
(S)-2-Acetoxy-3-phenylpropanoic acid
Overview
Description
(S)-2-Acetoxy-3-phenylpropanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of an acetoxy group and a phenyl group attached to a propanoic acid backbone. The compound’s chiral nature means it exists in two enantiomeric forms, with the (S)-enantiomer being the focus of this article.
Mechanism of Action
Target of Action
(S)-2-Acetoxy-3-phenylpropanoic acid, commonly known as Aspirin, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
Aspirin acts as an acetylating agent , where an acetyl group is covalently attached to a serine residue in the active site of the COX enzyme . This irreversible inhibition of COX enzymes leads to a decrease in the production of prostaglandins and thromboxanes, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by Aspirin is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Aspirin prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules play key roles in inflammation, pain, fever, and platelet aggregation .
Pharmacokinetics
Aspirin is rapidly absorbed and undergoes first-pass metabolism in the liver . It is highly protein-bound and its metabolism changes to zero-order kinetics in overdose as the metabolic pathway becomes saturated . The drug is excreted through the kidneys, and its excretion can be increased by urinary alkalization .
Result of Action
The molecular and cellular effects of Aspirin’s action include reduced inflammation, alleviation of pain, and decreased fever . Additionally, by inhibiting platelet aggregation, Aspirin plays a significant role in the prevention of blood clots, stroke, and myocardial infarction .
Action Environment
Environmental factors such as pH can influence the action of Aspirin. For instance, in conditions of acidaemia, Aspirin can move into the extravascular spaces, including the central nervous system . Furthermore, the presence of other drugs can also affect the efficacy and stability of Aspirin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Acetoxy-3-phenylpropanoic acid typically involves the esterification of (S)-3-phenylpropanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as lipases, can also be employed to achieve enantioselective synthesis, ensuring the production of the (S)-enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Acetoxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (S)-3-phenylpropanoic acid and acetic acid.
Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids or ketones.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products:
Hydrolysis: (S)-3-phenylpropanoic acid and acetic acid.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Acetoxy-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its chiral nature and reactivity.
Comparison with Similar Compounds
®-2-Acetoxy-3-phenylpropanoic acid: The enantiomer of the (S)-form, with similar chemical properties but different biological activities.
3-Phenylpropanoic acid: Lacks the acetoxy group, resulting in different reactivity and applications.
2-Acetoxybenzoic acid (Aspirin): Shares the acetoxy group but has a different core structure and therapeutic use.
Uniqueness: (S)-2-Acetoxy-3-phenylpropanoic acid is unique due to its chiral nature and the presence of both an acetoxy and a phenyl group, which confer distinct chemical reactivity and biological activity. Its enantioselective synthesis and specific interactions with biological targets make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2S)-2-acetyloxy-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUWDAHVYCOUSR-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3011493.png)
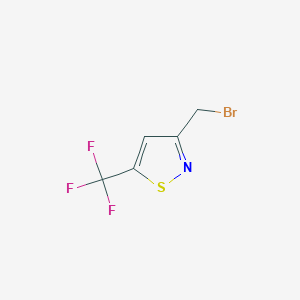
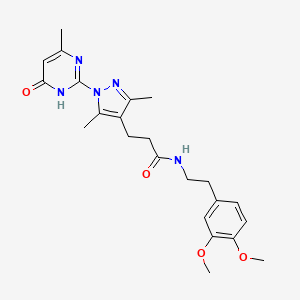
![Bicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3011498.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011501.png)
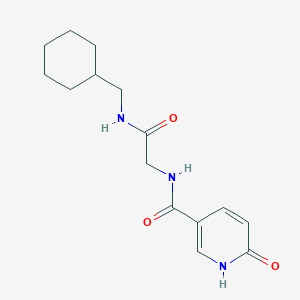
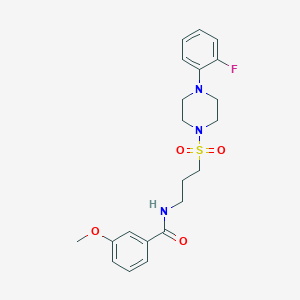
![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011505.png)
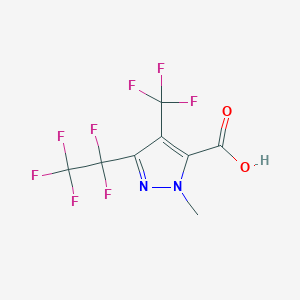
![[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B3011509.png)
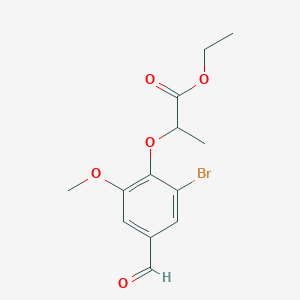
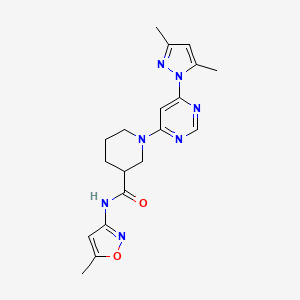
![(Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B3011513.png)

